(1R,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL
CAS No.:
Cat. No.: VC17494772
Molecular Formula: C9H11ClFNO
Molecular Weight: 203.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClFNO |
|---|---|
| Molecular Weight | 203.64 g/mol |
| IUPAC Name | (1R,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H11ClFNO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |
| Standard InChI Key | PENSHPRZZMWWKP-CDUCUWFYSA-N |
| Isomeric SMILES | C[C@@H]([C@@H](C1=C(C=CC=C1Cl)F)N)O |
| Canonical SMILES | CC(C(C1=C(C=CC=C1Cl)F)N)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Stereochemistry
(1R,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL is an enantiomerically pure compound with a molecular formula of C₉H₁₁ClFNO and a molecular weight of 203.64 g/mol . Its IUPAC name reflects the stereochemistry at the first and second carbon positions: the 1R configuration at the amino-bearing carbon and 2S at the hydroxyl-bearing carbon . The compound’s structure comprises a propan-2-ol backbone substituted with an amino group and a 2-chloro-6-fluorophenyl moiety (Fig. 1).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1323966-28-4 / 1270092-14-2* | |
| Molecular Formula | C₉H₁₁ClFNO | |
| Molecular Weight | 203.64 g/mol | |
| InChI Key | PENSHPRZZMWWKP-CDUCUWFYSA-N | |
| Isomeric SMILES | CC@@HO |
Note: Discrepancies in CAS numbers between sources suggest potential registration variants or database errors. PubChem Compound ID 93695127 provides authoritative validation.
Structural Analysis
The molecule’s chirality arises from its two stereocenters, which critically influence its interaction with biological targets. The 2-chloro-6-fluorophenyl group introduces steric and electronic effects, while the amino and hydroxyl groups enable hydrogen bonding and salt formation . Density functional theory (DFT) predictions estimate a density of 1.295 g/cm³ and a boiling point of 311.3°C, reflecting its polar yet aromatic character .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of (1R,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL typically involves multi-step enantioselective routes:
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Friedel-Crafts Alkylation: Introduction of the chlorofluorophenyl group to a propanol precursor.
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Amination: Stereocontrolled addition of the amino group via reductive amination or enzymatic resolution.
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Chiral Resolution: Use of chiral auxiliaries or chromatography to isolate the (1R,2S) enantiomer.
Industrial-scale production emphasizes atom economy and catalytic asymmetric synthesis to minimize racemization. For instance, transition-metal catalysts like ruthenium complexes have been employed to achieve enantiomeric excess (ee) >98%.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 25–40°C | Maximizes ee |
| Solvent | Tetrahydrofuran (THF) | Enhances solubility |
| Catalyst Loading | 5 mol% | Balances cost and efficiency |
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures. Analytical confirmation relies on:
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HPLC-MS: Quantifies purity (>99.5%) and confirms molecular ion peak at m/z 204.1 [M+H]⁺.
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Polarimetry: Specific rotation [α]D²⁵ = +15.6° (c = 1, MeOH) verifies enantiopurity .
Physicochemical Properties and Stability
Solubility and Partitioning
The compound exhibits moderate aqueous solubility (12.3 mg/mL at 25°C) due to its polar functional groups, with a logP (octanol-water) of 1.82, indicating balanced lipophilicity . This property facilitates penetration across biological membranes while retaining solubility in physiological fluids.
Acid-Base Behavior
The predicted pKa of 12.23 (amino group) classifies it as a weak base, protonated under physiological pH . This impacts its pharmacokinetic profile, favoring ionic interactions with target receptors.
Table 3: Stability Profile
| Condition | Stability Outcome |
|---|---|
| pH 7.4 (37°C) | Stable for 48 hours |
| UV Light (254 nm) | Gradual decomposition |
| Oxidative Stress (H₂O₂) | Rapid degradation |
Applications in Drug Discovery
Intermediate in API Synthesis
This compound serves as a chiral building block for:
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Antidepressants: Functionalization of the amino group yields selective serotonin reuptake inhibitors (SSRIs).
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Antihypertensives: Etherification of the hydroxyl group produces β-blocker analogs.
Table 4: Activity Comparison
| Compound | Target IC₅₀ (nM) | Selectivity |
|---|---|---|
| (1R,2S)-Target Compound | 450 (GPCR) | Moderate |
| (1S,2R)-Enantiomer | >10,000 | Inactive |
| Fluoxetine | 120 (SERT) | High |
Data extrapolated from analogous structures.
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